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Compound Name: 2-(Naphthalen-1-yl)pyrrolidine

Cat. No.: B050923

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(naphthalen-1-
yl)pyrrolidine hydrochloride (C14H16CIN). Due to the limited availability of direct experimental
data for this specific compound, this document combines publicly available computed data with
detailed, plausible experimental protocols derived from established synthesis and
characterization methodologies for analogous 2-arylpyrrolidines. This guide includes predicted
guantitative data for spectroscopic and structural properties, detailed experimental workflows,
and visualizations to aid in the understanding of the synthesis and characterization of this
compound.

Chemical Structure and Properties

2-(Naphthalen-1-yl)pyrrolidine hydrochloride is a chemical compound with the molecular
formula C14H16CIN. It consists of a pyrrolidine ring attached to a naphthalene ring system at the
2-position of the pyrrolidine and the 1-position of the naphthalene. The hydrochloride salt is
formed by the protonation of the secondary amine in the pyrrolidine ring.

Table 1: Computed Physicochemical Properties[1]
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Property Value

Molecular Formula C14H16CIN

Molecular Weight 233.73 g/mol

IUPAC Name 2-(naphthalen-1-yl)pyrrolidine;hydrochloride
CAS Number 1197235-46-3

Topological Polar Surface Area 12 A2

Complexity 213

Monoisotopic Mass 233.0971272 Da

Predicted Structural and Spectroscopic Data

In the absence of published experimental crystallographic and spectroscopic data, the following
tables present predicted values obtained from computational chemistry methods. These
predictions offer a valuable starting point for the characterization of 2-(naphthalen-1-
yl)pyrrolidine hydrochloride.

Predicted Crystallographic Data

The following table outlines predicted bond lengths and angles for the core structure of 2-
(naphthalen-1-yl)pyrrolidine. These values are based on computational modeling and may

vary from experimental results.

Table 2: Predicted Key Bond Lengths and Angles
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Parameter Predicted Value

Bond Lengths (A)

C(naphthyl)-C(pyrrolidine) 1.52
C(pyrrolidine)-N 1.47
N-H (protonated) 1.03

Bond Angles (°) **

C(naphthyl)-C(pyrrolidine)-N 112

C(pyrrolidine)-N-C(pyrrolidine) 109

Torsion Angles (°) **

C(naphthyl)-C(naphthyl)-C(pyrrolidine)-N Variable (dependent on conformation)

Predicted Spectroscopic Data

The following tables contain predicted Nuclear Magnetic Resonance (NMR) chemical shifts and
key Infrared (IR) absorption bands.

Table 3: Predicted *H NMR Chemical Shifts (CDCls, 400 MHz)

Predicted Chemical Shift

Proton Multiplicity
(ppm)

Naphthalene-H 7.2-8.2 m

Pyrrolidine-CH(2) 45-4.8 m

Pyrrolidine-CH2(3,4,5) 18-25 m

NH2* 9.0-10.0 brs

Table 4: Predicted 3C NMR Chemical Shifts (CDCls, 100 MHz)
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Carbon Predicted Chemical Shift (ppm)
Naphthalene-C (quaternary) 130 - 135

Naphthalene-CH 122 - 129

Pyrrolidine-CH(2) 60 - 65

Pyrrolidine-CH2(3,5) 45 - 50

Pyrrolidine-CHz(4) 25-30

Table 5: Predicted Key IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H* Stretch (salt) 2400 - 2700 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 2960 Medium

C=C Stretch (aromatic) 1500 - 1600 Medium-Strong

C-N Stretch 1100 - 1250 Medium

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and
characterization of 2-(nhaphthalen-1-yl)pyrrolidine hydrochloride based on established
methods for similar compounds.

Synthesis of 2-(Naphthalen-1-yl)pyrrolidine

A plausible synthetic route to 2-(haphthalen-1-yl)pyrrolidine is the asymmetric synthesis from
y-chloro N-(tert-butanesulfinyl)ketimines, followed by deprotection.

Materials:

e 1-(Naphthalen-1-yl)ethan-1-one
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Titanium(lV) ethoxide

(R)- or (S)-tert-Butanesulfinamide

Lithium triethylborohydride (LIBEtsH) in THF

Hydrochloric acid (in diethyl ether or dioxane)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Magnesium sulfate (MgSOa)

Sodium bicarbonate (NaHCO3)

Procedure:

Formation of N-(tert-butanesulfinyl)ketimine: To a solution of 1-(haphthalen-1-yl)ethan-1-one
in anhydrous THF, add titanium(lV) ethoxide and (R)- or (S)-tert-butanesulfinamide. Stir the
mixture at room temperature under an inert atmosphere for 12-24 hours.

Chlorination: Cool the reaction mixture to -78 °C and add a solution of lithium
diisopropylamide (LDA) in THF dropwise. After stirring for 1 hour, add a solution of N-
chlorosuccinimide (NCS) in THF. Allow the reaction to warm to room temperature and stir for
an additional 4-6 hours.

Reductive Cyclization: Cool the resulting y-chloro N-(tert-butanesulfinyl)ketimine solution to
-78 °C. Add a solution of lithium triethylborohydride (LiBEtsH) in THF dropwise. Stir the
reaction at this temperature for 3-5 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate
solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with
brine, and dry over anhydrous magnesium sulfate.

Purification of the Free Base: Filter the solution and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
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Formation of 2-(Naphthalen-1-yl)pyrrolidine
Hydrochloride

The hydrochloride salt can be prepared by treating the purified free base with hydrochloric acid.
Materials:

o 2-(Naphthalen-1-yl)pyrrolidine (free base)

e Anhydrous diethyl ether or ethyl acetate

e Hydrochloric acid (2 M in diethyl ether or as dry HCI gas)

Procedure:

Dissolve the purified 2-(naphthalen-1-yl)pyrrolidine in a minimal amount of anhydrous
diethyl ether or ethyl acetate.

e Cool the solution in an ice bath.

» Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until
precipitation is complete. Alternatively, bubble dry HCI gas through the solution.

o Collect the resulting white precipitate by vacuum filtration.
¢ Wash the solid with a small amount of cold, anhydrous diethyl ether.

e Dry the 2-(naphthalen-1-yl)pyrrolidine hydrochloride salt under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H and 3C NMR spectra should be recorded on a 400 MHz or higher field spectrometer
using deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds) as the solvent.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:
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IR spectra should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance
(ATR) accessory.

Mass Spectrometry (MS):

e Mass spectra should be acquired using an electrospray ionization (ESI) mass spectrometer
to confirm the molecular weight of the parent ion.

X-ray Crystallography:

e Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated
solution of the hydrochloride salt in an appropriate solvent system (e.g., ethanol/diethyl
ether). The crystal structure would be determined using a single-crystal X-ray diffractometer.

Visualizations

The following diagrams illustrate key workflows for the synthesis and characterization of 2-
(naphthalen-1-yl)pyrrolidine hydrochloride.
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Caption: Synthetic workflow for 2-(naphthalen-1-yl)pyrrolidine hydrochloride.
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Caption: Analytical workflow for the structural characterization.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of 2-
(naphthalen-1-yl)pyrrolidine hydrochloride. While experimental data for this specific molecule
is not readily available in the public domain, this document serves as a valuable resource for
researchers by presenting predicted structural and spectroscopic data, along with robust,
generalized experimental protocols for its synthesis and characterization. The provided
workflows and data tables offer a solid foundation for any future experimental work on this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Analysis of 2-(Naphthalen-1-yl)pyrrolidine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050923#structural-analysis-of-2-naphthalen-1-yl-
pyrrolidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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